Terlakiren - 119625-78-4

Terlakiren

Catalog Number: EVT-284230
CAS Number: 119625-78-4
Molecular Formula: C31H48N4O7S
Molecular Weight: 620.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terlakiren is a peptide.
Classification

Terlakiren falls under the category of pharmaceutical agents that interact specifically with the renin-angiotensin system, which is crucial in regulating blood pressure and fluid balance in the body. As a renin inhibitor, it operates differently from traditional angiotensin-converting enzyme inhibitors, targeting the enzymatic action of renin directly .

Synthesis Analysis

The synthesis of Terlakiren involves a series of chemical reactions that create peptide bonds and incorporate specific functional groups essential for its biological activity. While the exact synthetic route is proprietary, general methods include:

  • Formation of Peptide Bonds: This step is critical for constructing the core structure of Terlakiren.
  • Functional Group Modifications: Various functional groups are introduced to enhance potency and selectivity towards renin.

Technical Parameters

The industrial production of Terlakiren is designed for scalability and cost-effectiveness. It typically involves:

  • Optimized Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
  • Purification Steps: Multiple purification techniques are employed to remove impurities and ensure compliance with quality standards.
Molecular Structure Analysis

The molecular structure of Terlakiren is characterized by complex interactions that facilitate its function as a renin inhibitor. Key aspects include:

Structural Data

Molecular dynamics simulations have shown that Terlakiren interacts with critical residues in the active site of the renin enzyme, particularly with amino acids such as Thr25 and His41. These interactions involve hydrogen bonding and hydrophobic contacts, which are essential for its inhibitory action .

Chemical Reactions Analysis

Terlakiren undergoes various chemical reactions that modify its structure or lead to different derivatives. Key types of reactions include:

  • Oxidation: This process can generate oxidized derivatives of Terlakiren.
  • Reduction: Reduction reactions can yield different forms with altered properties.
  • Substitution Reactions: Involves replacing specific functional groups within the compound.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing agents (e.g., peroxides)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Catalysts that facilitate various transformations under optimized conditions.
Mechanism of Action

Terlakiren's mechanism of action centers on inhibiting renin, an enzyme vital in the conversion of angiotensinogen to angiotensin I. By blocking this initial step in the renin-angiotensin system, Terlakiren effectively reduces the formation of angiotensin II, a potent vasoconstrictor. This leads to:

Relevant Data

Studies indicate that Terlakiren exhibits significant biological activity as an antihypertensive agent across various animal models, showcasing its potential effectiveness in human applications .

Physical and Chemical Properties Analysis

Terlakiren possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Detailed studies on its solubility, melting point, and stability under various conditions provide insights into its practical applications in pharmaceuticals.

Applications

Terlakiren has several scientific applications:

  • Pharmaceutical Development: It serves as a model compound for studying new renin inhibitors.
  • Biological Research: Used in investigations related to the role of renin in various physiological processes.
  • Therapeutic Potential: Shows promise for treating hypertension and related cardiovascular conditions due to its targeted action on the renin-angiotensin system .
Historical Context of Renin-Angiotensin System (RAS) Modulation

The renin-angiotensin system (RAS) represents one of the most evolutionarily conserved physiological regulatory mechanisms, with origins tracing back approximately 400 million years to bony fish and amphibians. This system emerged as a critical survival adaptation for fluid homeostasis and blood pressure regulation in changing terrestrial environments [8]. The modern scientific understanding of RAS began in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance in rabbit kidney extracts, naming it "renin" based on its renal origin [4]. This seminal discovery laid the groundwork for what would become one of the most pharmacologically targeted systems in cardiovascular medicine.

The mid-20th century witnessed transformative RAS discoveries. In 1934, Harry Goldblatt established the kidney's role in hypertension through renal artery clamping experiments. By 1936, research teams in Buenos Aires and Indianapolis independently identified a pressor agent (later termed angiotensin) secreted by ischemic kidneys [4]. The subsequent elucidation of the enzymatic cascade revealed renin's dual functionality: it acts as the rate-limiting enzyme in RAS activation while simultaneously functioning as a highly specific protease that cleaves angiotensinogen to produce angiotensin I [1] [6]. This enzymatic precision made renin an attractive pharmacological target compared to downstream components.

Table 1: Key Historical Milestones in RAS Investigation

YearMilestoneKey Investigators
1898Discovery of ReninTigerstedt and Bergman
1934Experimental Hypertension ModelGoldblatt
1936Isolation of Pressor Agent from Ischemic KidneysMultiple Independent Teams
1958Nomenclature Standardization (Angiotensin)Braun Menéndez and Page
1970sDevelopment of First ACE InhibitorsMultiple Pharmaceutical Teams
1980s-1990sSynthesis of First Direct Renin InhibitorsVarious Research Consortia

Pharmacological RAS modulation progressed through distinct generations:

  • Aldosterone Antagonists (1950s): Initial attempts focused on mineralocorticoid effects
  • ACE Inhibitors (1970s-1980s): Captopril became the first orally active ACE inhibitor
  • Angiotensin Receptor Blockers (1990s): Losartan pioneered selective AT1 receptor blockade
  • Direct Renin Inhibitors (2000s-present): Aliskiren received FDA approval in 2007, followed by investigational agents like terlakiren [1] [3] [8]

This therapeutic evolution reflects a paradigm shift toward targeting the catalytic specificity of renin itself, representing the most upstream point of intervention within the RAS cascade. Unlike ACE inhibitors that affect bradykinin metabolism or ARBs that permit unopposed AT2 receptor stimulation, direct renin inhibitors offer the theoretical advantage of complete RAS suppression at its origin [1] [5].

Properties

CAS Number

119625-78-4

Product Name

Terlakiren

IUPAC Name

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate

Molecular Formula

C31H48N4O7S

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1

InChI Key

UZQBKCWYZBHBOW-YIPNQBBMSA-N

SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O

Solubility

Soluble in DMSO

Synonyms

CP 80,794
CP 80794
CP-80,794
CP-80794
isopropyl N-(N-(4-morpholinocarbonyl)phenylalanyl-S-methylcysteinyl)-2-hydroxy-3-amino-4-cyclohexylbutanoate
terlakiren

Canonical SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.